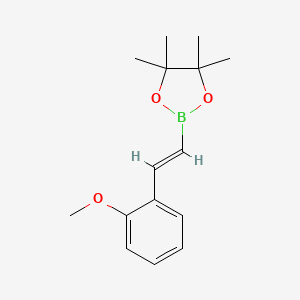

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

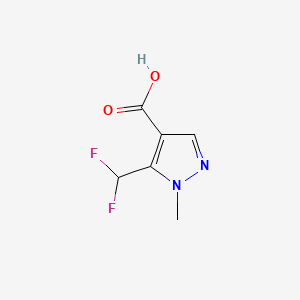

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2MS4, is an organoboron compound that has been widely studied for its potential applications in the fields of organic synthesis, catalysis, and biomedicine. It is a member of the family of boronic acids, which are important in many chemical reactions. This compound is known for its unique properties, such as its ability to form stable complexes with a variety of organic molecules and its low toxicity. It has been used in a variety of applications, including organic synthesis, catalysis, and biomedicine.

Scientific Research Applications

Synthesis of Alcohols : Ketone-derived enol borates, which include compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit, are utilized in the stereoselective synthesis of alcohols. These enol borates are stable and can be prepared by borylation of lithium enolates or by oxidation of vinylboronates, adding to aldehydes to lead to syn-aldols (Hoffmann, Ditrich, & Fröch, 1987).

Fluorescence Probes for Hydrogen Peroxide Detection : This compound is part of a series of boronate ester fluorescence probes synthesized for detecting hydrogen peroxide (H2O2). The probes show an “Off–On” fluorescence response towards H2O2 due to changes in the intramolecular charge transfer excited state (Lampard et al., 2018).

Catalysis in Chemical Synthesis : In the presence of catalytic rhodium and ruthenium, the compound is used in dehydrogenative borylation of vinylarenes, producing regio- and stereodefined (E)-2-arylethenylboronates (Murata et al., 2002).

Synthesis of Stilbenes and Polyenes : Novel derivatives of this compound have been synthesized and applied in the synthesis of boron containing stilbene derivatives and polyenes, potentially useful in LCD technology and for treating neurodegenerative diseases (Das et al., 2015).

Inhibitory Activity Against Serine Proteases : The synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, containing the dioxaborolane moiety, showed inhibitory activity against serine proteases, a crucial aspect in medical chemistry (Spencer et al., 2002).

Lipogenic Inhibitors for Treating Disorders : A series of this compound's derivatives have been synthesized and tested for their lipogenesis inhibitory effect in mammalian hepatocytes, indicating potential as lipid-lowering drugs (Das et al., 2011).

properties

IUPAC Name |

2-[(E)-2-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-8-6-7-9-13(12)17-5/h6-11H,1-5H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHHBCUXYNTKH-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/no-structure.png)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)

![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)

![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)

![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)